molecular formula C7H8F2O2 B2823976 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2090481-18-6

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2823976
CAS No.: 2090481-18-6
M. Wt: 162.136
InChI Key: HKQXPYGSYCIQDS-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)bicyclo[111]pentane-1-carboxylic acid is a chemical compound with the molecular formula C7H8F2O2 It is a member of the bicyclo[111]pentane family, characterized by a unique three-dimensional structure that imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the generation of difluorocarbene intermediates. One common method is the one-pot synthesis from α-allyldiazoacetate precursors, which undergo cyclopropanation followed by reaction with difluorocarbene . The reaction conditions often require specific catalysts and controlled environments to ensure the stability and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher yields and purity. The process may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of biochemical probes and as a tool for studying enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into enzyme active sites or bind to receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic reactions, which are crucial for its applications in medicine and biology.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 1-Monomethyl Ester

Uniqueness

Compared to similar compounds, 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. These unique features make it a valuable tool in various scientific research applications.

Properties

IUPAC Name

3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-4(9)6-1-7(2-6,3-6)5(10)11/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQXPYGSYCIQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090481-18-6
Record name 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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